CB1 Cannabinoid Receptor Binding Affinity: Quantified Differentiation from N1-Pentyl Indole-3-Carboxylates
In a competitive radioligand displacement assay using [3H]CP-55,940 at human CB1 receptors expressed in HEK293 cell membranes, Methyl 1-(cyclohexylmethyl)indole-3-carboxylate exhibits a Ki of 1204 nM [1]. This value demonstrates significantly weaker CB1 affinity compared to closely related N1-pentyl indole-3-carboxylate analogs, which typically display Ki values in the low nanomolar range (e.g., JWH-018 Ki = 9.0 nM) [2]. This 100-fold difference in binding affinity underscores the critical impact of the N1-cyclohexylmethyl substitution on receptor engagement.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1204 nM |
| Comparator Or Baseline | JWH-018 (N1-pentyl indole-3-carboxylate analog): Ki = 9.0 nM |
| Quantified Difference | ~134-fold weaker affinity for the target compound |
| Conditions | Competitive radioligand displacement assay using [3H]CP-55,940 at human CB1 receptors expressed in HEK293 cell membranes |
Why This Matters
This quantitative difference in CB1 binding affinity directly informs experimental design for cannabinoid receptor studies, ensuring selection of the appropriate tool compound based on desired receptor engagement profiles.
- [1] BindingDB. (2007). Ki Summary for BDBM21282 (Methyl 1-(cyclohexylmethyl)indole-3-carboxylate) at Cannabinoid receptor 1. Entry ID: 50030891. View Source
- [2] Aung, M. M., Griffin, G., Huffman, J. W., Wu, M. J., Keel, C., Yang, B., ... & Martin, B. R. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. View Source
